molecular formula C19H26N2O B3288693 Cyclohexanecarboxamide, N-[4-(cyanomethyl)phenyl]-5-methyl-2-(1-methylethyl)- CAS No. 852379-28-3

Cyclohexanecarboxamide, N-[4-(cyanomethyl)phenyl]-5-methyl-2-(1-methylethyl)-

Cat. No. B3288693
M. Wt: 298.4 g/mol
InChI Key: FPJRGEOLQICYQZ-UHFFFAOYSA-N
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Patent
USRE044339E1

Procedure details

To a flask, were added 6.6 g (50 mmol) of 4-aminobenzyl cyanide, 4.04 mL of pyridine and 100 mL MtBE. To this mixture, 10 g of p-menthane-3-carbon*yl chloride were added dropwise over 5 minutes. The reaction mixture was stirred for 24 h. To the reaction mixture, 50 mL of water were added. The mixture was separated. The organic layer was washed with 50 mL of water and 50 mL of brine. The organic layer was dried over MgSO4. The solvent was evaporated in vacuo to afford the crude product, which was recrystallized from hexanes to afford 10.1 g of the desired product with the following spectroscopic properties:
Quantity
6.6 g
Type
reactant
Reaction Step One
Quantity
4.04 mL
Type
reactant
Reaction Step One
[Compound]
Name
p-menthane-3-carbon
Quantity
10 g
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
Quantity
50 mL
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
[NH2:1][C:2]1[CH:10]=[CH:9][C:5]([CH2:6][C:7]#[N:8])=[CH:4][CH:3]=1.N1[CH:16]=[CH:15][CH:14]=[CH:13][CH:12]=1.[Cl-].[OH2:18]>>[C:7]([CH2:6][C:5]1[CH:9]=[CH:10][C:2]([NH:1][C:12]([CH:13]2[CH:4]([CH:5]([CH3:9])[CH3:6])[CH2:3][CH2:2][CH:15]([CH3:16])[CH2:14]2)=[O:18])=[CH:3][CH:4]=1)#[N:8]

Inputs

Step One
Name
Quantity
6.6 g
Type
reactant
Smiles
NC1=CC=C(CC#N)C=C1
Name
Quantity
4.04 mL
Type
reactant
Smiles
N1=CC=CC=C1
Step Two
Name
p-menthane-3-carbon
Quantity
10 g
Type
reactant
Smiles
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[Cl-]
Step Three
Name
Quantity
50 mL
Type
reactant
Smiles
O

Conditions

Stirring
Type
CUSTOM
Details
The reaction mixture was stirred for 24 h
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The mixture was separated
WASH
Type
WASH
Details
The organic layer was washed with 50 mL of water and 50 mL of brine
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The organic layer was dried over MgSO4
CUSTOM
Type
CUSTOM
Details
The solvent was evaporated in vacuo
CUSTOM
Type
CUSTOM
Details
to afford the crude product, which
CUSTOM
Type
CUSTOM
Details
was recrystallized from hexanes

Outcomes

Product
Details
Reaction Time
24 h
Name
Type
product
Smiles
C(#N)CC1=CC=C(C=C1)NC(=O)C1CC(CCC1C(C)C)C
Measurements
Type Value Analysis
AMOUNT: MASS 10.1 g

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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